2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLSQLYQCKEGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436053 | |
| Record name | 2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215122-16-0 | |
| Record name | 2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, with an alkyne or alkene under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antitumor Activity
Recent studies have demonstrated that derivatives of 2H-chromenes, including 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, exhibit promising biological activities. Specifically, they have shown antiviral properties against several viruses and potential antitumor effects. For instance, a study highlighted the synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid, which was characterized for its biological activity, indicating its potential as an antiviral agent .
Mechanisms of Action
The mechanisms underlying the biological activities of these compounds often involve the inhibition of viral replication and modulation of cellular pathways related to cancer progression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the chromene structure, which may contribute to its efficacy .
Photochemistry
Photoracemization Processes
The compound has been investigated for its ability to undergo photoracemization, a process where enantiomers can be converted into one another under UV light exposure. This property is particularly useful in asymmetric synthesis, allowing for the generation of specific enantiomers required in pharmaceuticals . The photochemical behavior of this compound derivatives has been explored to optimize conditions for maximum yield and selectivity in enantioselective reactions.
Synthesis and Material Science
Synthesis Techniques
Various synthetic routes have been developed to obtain this compound and its derivatives. For example, microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional methods . This efficiency makes it an attractive target for further research and development in material sciences.
Applications in Polymer Chemistry
The incorporation of chromene derivatives into polymer matrices has been studied for their potential use in creating advanced materials with unique optical properties. The trifluoromethyl group can impart desirable characteristics such as increased thermal stability and enhanced solubility in organic solvents, making these materials suitable for various applications including coatings and electronic devices .
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to modulation of biological processes. For example, it can inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing their activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The bioactivity of chromene-3-carboxylic acid derivatives is highly sensitive to substituent variations. Key analogs and their properties are summarized below:
Key Research Findings
COX-2 Inhibition: The (2R)-enantiomer of 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid demonstrated superior COX-2 inhibition (IC₅₀ = 0.11 µM) compared to non-halogenated analogs. The trifluoromethyl group enhances hydrophobic interactions within the COX-2 active site . Replacement of -CF₃ with -Cl or -F at position 2 reduces activity, underscoring the importance of the trifluoromethyl group for potency .
Synthetic Accessibility: Enantioselective synthesis of the (2S)-isomer employs chiral catalysts to achieve >90% enantiomeric excess, critical for pharmaceutical development . Analogs with bulky substituents (e.g., 7-(diethylamino)-4-CF₃) require multistep syntheses, limiting scalability .
Pharmacokinetic Properties :
Biological Activity
2-(Trifluoromethyl)-2H-chromene-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). The trifluoromethyl group significantly influences the compound's pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic applications.
Chemical Structure and Properties
The compound features a chromene backbone with a trifluoromethyl group at the 2-position and a carboxylic acid functional group at the 3-position. The presence of the trifluoromethyl group enhances lipophilicity and may contribute to increased biological activity through interactions with target proteins.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Anti-inflammatory Properties : The compound is recognized for its ability to selectively inhibit COX-2, which is implicated in inflammatory processes. Studies suggest that certain enantiomers of this compound demonstrate higher potency against COX-2 compared to COX-1, making them promising candidates for treating inflammatory diseases such as arthritis and cancer .
- Antioxidant Activity : Some derivatives have shown potential as free radical scavengers, contributing to their protective effects against oxidative stress .
- Antimicrobial Activity : Research has highlighted the antimicrobial properties of related chromene compounds, suggesting that this compound may also possess similar effects .
Inhibition Studies
A study focusing on the structure-activity relationship (SAR) of 3-nitro derivatives found that long-chain amino-functionalized congeners exhibited significantly enhanced affinity for the P2Y6 receptor. For instance, one derivative had an IC50 value of 162 nM, indicating strong antagonistic activity . This suggests that modifications to the chromene structure can lead to improved biological efficacy.
Docking Studies
Molecular docking studies have revealed important interactions between the trifluoromethyl group and enzyme active sites. The presence of fluorine atoms facilitates hydrogen bonding and halogen bonding interactions, which are crucial for binding affinity and selectivity towards targets such as cyclooxygenase enzymes .
Cytotoxicity Assessments
In vitro evaluations against various cancer cell lines, including MCF-7 (breast cancer), demonstrated moderate cytotoxicity for some derivatives. For example, specific compounds showed IC50 values ranging from 9.10 μM to 34.2 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential utility in treating cognitive disorders linked to Alzheimer’s disease .
Data Table: Summary of Biological Activities
| Activity | Compound | IC50 Value (µM) | Notes |
|---|---|---|---|
| COX-2 Inhibition | This compound | Varies by enantiomer | Selective over COX-1 |
| Antioxidant Activity | Various derivatives | Varies | Effective in scavenging free radicals |
| Antimicrobial Activity | Related chromenes | Varies | Effective against several bacterial strains |
| Cytotoxicity | MCF-7 cell line | 9.10 - 34.2 | Potential in cancer treatment |
Q & A
Q. What are the common synthetic routes for 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves multi-step reactions, such as coupling trifluoromethyl-containing precursors with chromene derivatives. For example, Suzuki-Miyaura cross-coupling (using boronic acids) or ester hydrolysis can generate the carboxylic acid moiety. Intermediates are characterized via LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time ~1.23–1.26 minutes under SQD-FA05/SMD-TFA05 conditions) to confirm purity and molecular weight .
Q. Which spectroscopic techniques are critical for validating the structure of this compound?
- Methodological Answer :
- LCMS/HPLC : Used for real-time monitoring of reaction progress and assessing purity .
- NMR : ¹H/¹³C NMR and ¹⁹F NMR (for CF₃ groups) are essential for confirming regiochemistry and substitution patterns. For example, the trifluoromethyl group shows distinct splitting patterns in ¹⁹F NMR .
- X-ray crystallography : SHELX-based refinement (e.g., SHELXL for small-molecule structures) provides atomic-level resolution of the chromene ring and trifluoromethyl positioning .
Q. How can computational tools assist in predicting the reactivity of this compound?
- Methodological Answer : Software like Mercury CSD enables visualization of crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the carboxylic acid group). Density Functional Theory (DFT) calculations can predict electronic properties of the trifluoromethyl group, such as its electron-withdrawing effects on the chromene ring .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
- Methodological Answer : Discrepancies often arise in crystallographic refinement (e.g., disordered trifluoromethyl groups) or NMR signal assignments. Strategies include:
- Cross-validating crystallographic data with SHELXD (for phase resolution) and Mercury (for void analysis) .
- Using dynamic NMR to study rotational barriers in the trifluoromethyl group .
- Revisiting synthetic conditions (e.g., solvent polarity, temperature) to minimize conformational ambiguity .
Q. What strategies optimize the regioselectivity of trifluoromethyl group introduction in chromene derivatives?
- Methodological Answer :
- Electrophilic fluorination : Use of CF₃-containing reagents (e.g., Togni’s reagent) under controlled pH to direct substitution.
- Steric effects : Bulky directing groups on the chromene ring can enhance regioselectivity during coupling reactions .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
Q. How does the trifluoromethyl group influence the compound’s biological or material properties?
- Methodological Answer :
- Lipophilicity : The CF₃ group increases logP values, impacting membrane permeability (measured via HPLC retention time shifts) .
- Electron effects : Stabilizes charge-transfer complexes in chromene-based materials (studied via UV-Vis spectroscopy and cyclic voltammetry).
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition profiles influenced by CF₃ substitution .
Key Considerations for Researchers
- Avoid common pitfalls : Ensure trifluoromethyl group stability under acidic/basic conditions during synthesis .
- Data reproducibility : Cross-validate structural assignments using multiple techniques (e.g., NMR + X-ray) to mitigate errors .
- Ethical compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., PPE guidelines in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
